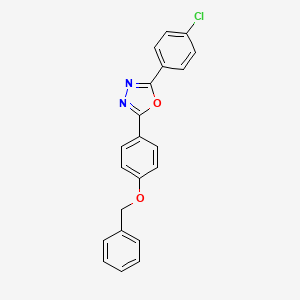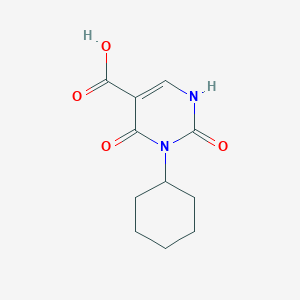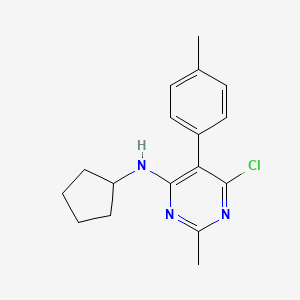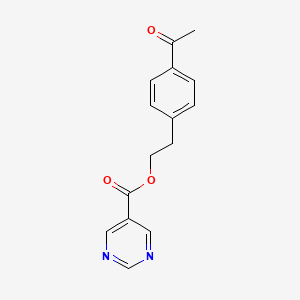
4-Acetylphenethyl pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-acetylphenethylamine with pyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated under reflux conditions to complete the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetylphenethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: 4-Carboxyphenethyl pyrimidine-5-carboxylate.
Reduction: Dihydro-4-acetylphenethyl pyrimidine-5-carboxylate.
Substitution: Nitro-4-acetylphenethyl pyrimidine-5-carboxylate or halo-4-acetylphenethyl pyrimidine-5-carboxylate.
Applications De Recherche Scientifique
4-Acetylphenethyl pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-Acetylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylphenethyl pyrimidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the pyrimidine ring.
4-Acetylphenethyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyrimidine ring.
4-Acetylphenethyl pyrimidine-6-carboxylate: Similar structure but with the carboxylate group at the 6-position of the pyrimidine ring.
Uniqueness
4-Acetylphenethyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group on the pyrimidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(4-acetylphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)13-4-2-12(3-5-13)6-7-20-15(19)14-8-16-10-17-9-14/h2-5,8-10H,6-7H2,1H3 |
Clé InChI |
GEAXZYJYTVYUBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


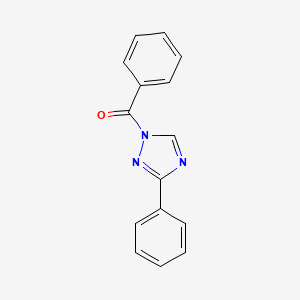
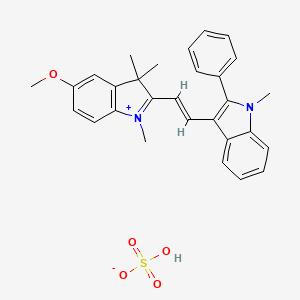


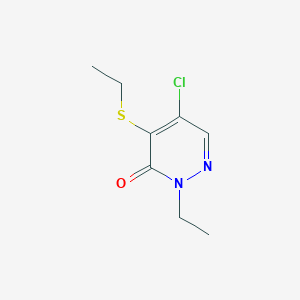

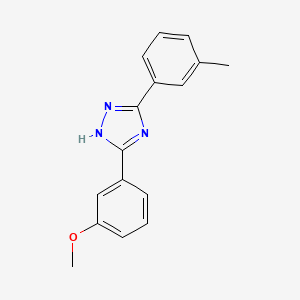
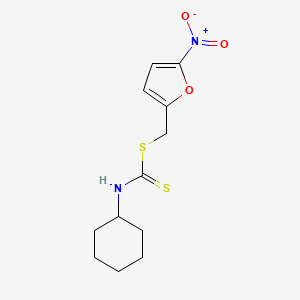
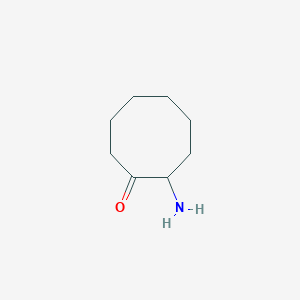
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
